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molecular formula C8H11NO B8642381 2-Ethyl-5-methoxypyridine CAS No. 228862-37-1

2-Ethyl-5-methoxypyridine

Cat. No. B8642381
M. Wt: 137.18 g/mol
InChI Key: GWPCZOQHIBKZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151105B2

Procedure details

5-Methoxy-2-methyl-pyridine (9.5 g, 77 mmol) was added to a cooled −78° C. solution of LDA prepared from n-BuLi (37 mL, 93 mmol, 2.5 M in hexanes) and diisopropylamine (13 mL, 93 mmol) dissolved in THF (100 mL). The deep red reaction mixture was stirred for 30 mins and then treated with methyl iodide (5.4 mL, 85 mmol). After 2 hours the mixture was quenched with conc NH4OH (15 mL). The mixture was poured into H2O and extracted with EtOAc. The organic extracts were washed with brine, drived over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 40% EtOAc in hexanes) gave the product as a clear oil (2.5 g, 24%) and unreacted starting material (3.8 g, 40%). 1H NMR (400 MHz, CDCl3): δ 1.28 (t, J=7.3 Hz, 3 H), 2.76 (q, J=7.3 Hz, 2 H), 3.84 (s, 3 H), 7.08 (d, J=8.3 Hz, 1 H), 7.14 (d, J=8.3 Hz, 1 H), 8.23 (s, 1 H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1.[Li+].[CH3:11]C([N-]C(C)C)C.[Li]CCCC.C(NC(C)C)(C)C.CI>C1COCC1>[CH2:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
COC=1C=CC(=NC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The deep red reaction mixture
CUSTOM
Type
CUSTOM
Details
After 2 hours the mixture was quenched with conc NH4OH (15 mL)
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was poured into H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=NC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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